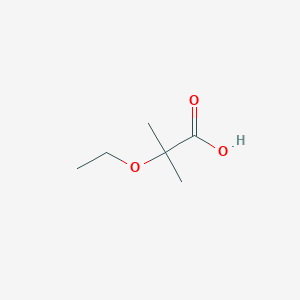
(4-Hydroxybenzyl)phosphonic Acid
概要
説明
“(4-Hydroxybenzyl)phosphonic Acid” is a chemical compound with the molecular formula C7H9O4P and a molecular weight of 188.12 . It appears as a white to light yellow to light orange powder or crystal .
Synthesis Analysis
The synthesis of phosphonic acids, including “(4-Hydroxybenzyl)phosphonic Acid”, can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular structure of “(4-Hydroxybenzyl)phosphonic Acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Physical And Chemical Properties Analysis
“(4-Hydroxybenzyl)phosphonic Acid” is a solid at 20 degrees Celsius . . It should be stored under inert gas and conditions to avoid are hygroscopic .科学的研究の応用
Biotechnological Synthesis
(4-Hydroxybenzyl)phosphonic Acid, due to its structural similarity with 4-Hydroxybenzoic acid, may be used as an intermediate in biotechnological processes for the synthesis of value-added bioproducts. These products have potential applications in food, cosmetics, pharmacy, and as fungicides .
Fluorination Reactions
This compound can be used in fluorination reactions, where it acts as a precursor or an intermediate. For example, it can be used in the fluorination of alcohols using DAST (Diethylaminosulfur trifluoride) .
Coordination Chemistry
The phosphonic acid group within (4-Hydroxybenzyl)phosphonic Acid allows it to act as a ligand in coordination chemistry, forming complexes with various metals. This can be useful in catalysis or material science .
Supramolecular Chemistry
Due to its ability to form hydrogen bonds and its structural analogy with phosphate moieties, (4-Hydroxybenzyl)phosphonic Acid can be employed in supramolecular assemblies. These structures have applications in nanotechnology and drug delivery systems .
Water Solubility Enhancement
Phosphonic acid derivatives are known to enhance water solubility. Therefore, (4-Hydroxybenzyl)phosphonic Acid could be used to increase the solubility of hydrophobic compounds in aqueous solutions .
Material Science
The compound’s ability to bind to surfaces and form self-assembled monolayers makes it a candidate for surface modification in material science applications .
Springer Link TCI Chemicals Sigma-Aldrich Beilstein Journals
Safety and Hazards
“(4-Hydroxybenzyl)phosphonic Acid” is classified as dangerous. It causes severe skin burns and eye damage and may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
作用機序
Target of Action
The primary target of (4-Hydroxybenzyl)phosphonic Acid, also known as (4-Hydroxyphenyl)methylphosphonic acid, is the enzyme 4-hydroxybenzoyl-CoA thioesterase . This enzyme is found in various organisms such as Arthrobacter sp. and Pseudomonas sp. (strain CBS-3) . The role of this enzyme is to hydrolyze 4-hydroxybenzoate-CoA .
Biochemical Pathways
The compound is involved in the biodegradation of 4-hydroxybenzoate . In Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .
Result of Action
It’s known that the compound plays a role in the biodegradation of 4-hydroxybenzoate .
特性
IUPAC Name |
(4-hydroxyphenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBRSHSRMYZHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476083 | |
| Record name | Phosphonic acid, [(4-hydroxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxybenzyl)phosphonic Acid | |
CAS RN |
90001-07-3 | |
| Record name | Phosphonic acid, [(4-hydroxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Hydroxybenzyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell me about the solubility of (4-hydroxybenzyl)phosphonic acid derivatives?
A1: The research paper [] focuses on the synthesis and properties of various cyclic and acyclic 3,5-di-tert-butyl-4-hydroxybenzyl phosphonates, which are derivatives of (4-hydroxybenzyl)phosphonic acid. These derivatives exhibit varying solubility depending on the solvent. They dissolve readily in chloroform and methanol, show moderate solubility in benzene, and require heating to dissolve in hexane, heptane, and carbon tetrachloride []. The study suggests that the size of alkyl, aryl, alkylene, or arylene groups attached to the phosphorous atom influences the solubility of these compounds [].
Q2: Does the structure of these phosphonates influence their thermal stability?
A2: Yes, the research indicates a correlation between the structure of the 3,5-di-tert-butyl-4-hydroxybenzyl phosphonates and their thermal stability. The study found that increasing the size of the alkyl (aryl) or alkylene (arylene) groups attached to the phosphorous atom leads to enhanced thermal stability [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)



